3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid
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Overview
Description
3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound features a benzenesulfonylamino group attached to a benzoic acid core, with a chlorine and methoxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Preparation of 5-Chloro-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-chloro-2-methoxyaniline with chlorosulfonic acid under controlled conditions.
Formation of this compound: The sulfonyl chloride intermediate is then reacted with 3-aminobenzoic acid in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include sulfoxides and sulfones, depending on the extent of oxidation.
Scientific Research Applications
3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The chlorine and methoxy substituents influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3-Aminobenzoic acid: Another precursor used in the synthesis.
Sulfonamides: A class of compounds with similar sulfonylamino groups, used in various applications.
Uniqueness
Its structure allows for targeted interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZZTFKWCVJUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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